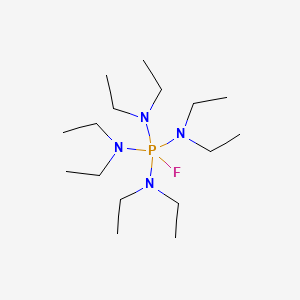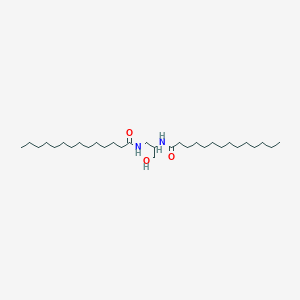
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid is a compound that combines an alcohol group with a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid typically involves the reaction of 4-Fluoro-3-methylbutan-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 4-Fluoro-3-methylbutanoic acid.
Reduction: 4-Fluoro-3-methylbutan-1-ol.
Substitution: 4-Azido-3-methylbutan-1-ol.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The sulfonic acid group can interact with amino acid residues, modifying protein structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-methylbutan-1-ol: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonic acid: Lacks the fluorinated alcohol group, limiting its applications in organic synthesis.
Uniqueness
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid is unique due to the presence of both a fluorinated alcohol group and a sulfonic acid group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
104714-97-8 |
|---|---|
Molekularformel |
C12H19FO4S |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
4-fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H11FO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(4-6)2-3-7/h2-5H,1H3,(H,8,9,10);5,7H,2-4H2,1H3 |
InChI-Schlüssel |
BZNPRTMEVKJTFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CCO)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)


